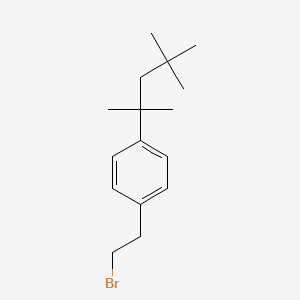
1-(2-Bromoethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene is an organic compound that belongs to the class of alkyl-substituted benzene derivatives This compound features a benzene ring substituted with a bromoethyl group and a trimethylpentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene typically involves the following steps:
Alkylation of Benzene: The benzene ring is first alkylated with 2,4,4-trimethylpentan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Bromination: The resulting alkylbenzene is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to introduce the bromoethyl group.
Industrial Production Methods
Industrial production methods for such compounds may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques like distillation and recrystallization is common.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.
Common Reagents and Conditions
Substitution: Sodium amide (NaNH₂) or potassium thiolate (KSR) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Corresponding amines or thiols.
Oxidation: Alcohols or ketones.
Reduction: Ethyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromoethyl)-4-isopropylbenzene
- 1-(2-Bromoethyl)-4-tert-butylbenzene
- 1-(2-Bromoethyl)-4-(1,1-dimethylpropyl)benzene
Uniqueness
1-(2-Bromoethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene is unique due to the presence of the bulky trimethylpentyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural feature may impart distinct physical and chemical properties, making it valuable for specific applications.
Properties
CAS No. |
90128-67-9 |
|---|---|
Molecular Formula |
C16H25Br |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
1-(2-bromoethyl)-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C16H25Br/c1-15(2,3)12-16(4,5)14-8-6-13(7-9-14)10-11-17/h6-9H,10-12H2,1-5H3 |
InChI Key |
KGQPFNDEYDJGEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


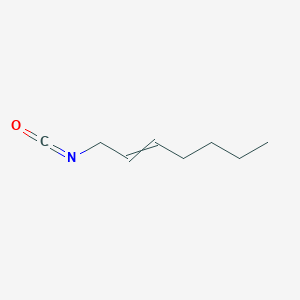

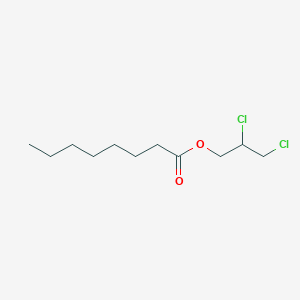
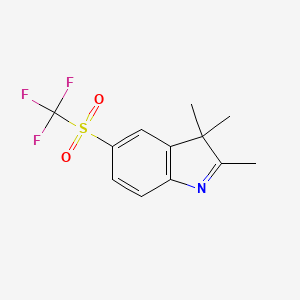
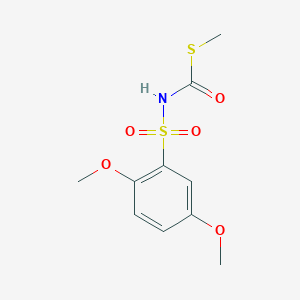
![2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid](/img/structure/B14387615.png)
![4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one](/img/structure/B14387621.png)
![perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate](/img/structure/B14387625.png)
![2-[(Ethoxycarbonyl)amino]octyl acetate](/img/structure/B14387641.png)
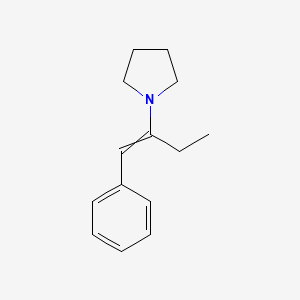
![2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14387649.png)
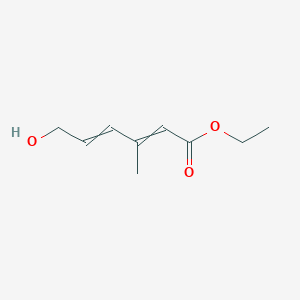
![Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane](/img/structure/B14387662.png)
![4-(Chloromethyl)-2-[2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole](/img/structure/B14387665.png)
